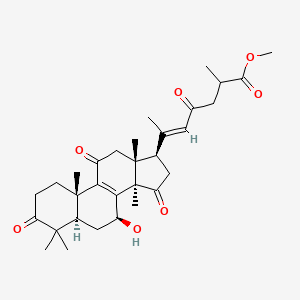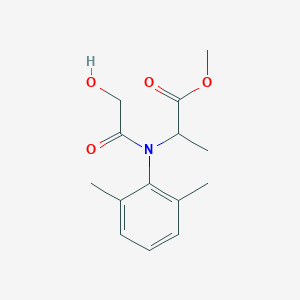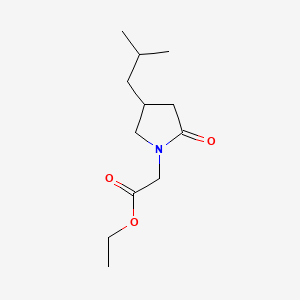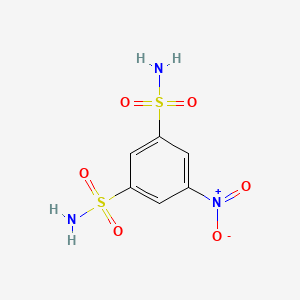
Methyl ganoderenate D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ganoderenate D is a natural compound extracted from the mycelium of Ganoderma lucidum, a traditional medicinal mushroom. It is an ester compound with the chemical formula C31H36O10 and a relative molecular mass of 556.6 g/mol . This compound is part of the triterpenoid family, which is known for its diverse pharmacological and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl ganoderenate D typically involves the use of organomagnesium and organolithium compounds. These reagents are known for their ability to form new carbon-carbon bonds by addition to polar multiple bonds, particularly carbonyl bonds . The reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound involves the extraction from the fruit body of Ganoderma lucidum. The process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The product is then purified and stored under specific conditions to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl ganoderenate D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have enhanced or modified biological activities.
Applications De Recherche Scientifique
Methyl ganoderenate D has a wide range of scientific research applications. It is used in chemistry for studying the structure-activity relationships of triterpenoids. In biology, it is investigated for its potential as an aldose reductase inhibitor, which could have implications for treating diabetes . In medicine, it is explored for its anti-inflammatory, anti-tumor, and immunomodulatory properties . Industrially, it is used in the development of new pharmaceuticals and health supplements .
Mécanisme D'action
The mechanism of action of methyl ganoderenate D involves its interaction with various molecular targets and pathways. It is known to inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This inhibition can help reduce the accumulation of sorbitol in cells, which is beneficial in managing complications related to diabetes. Additionally, this compound exhibits anti-inflammatory and anti-tumor activities by modulating various signaling pathways and immune responses .
Comparaison Avec Des Composés Similaires
Methyl ganoderenate D is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include ganoderic acids, ganoderenic acids, and other methyl ganoderates . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, ganoderic acid A and ganoderenic acid A are known for their anti-inflammatory and anti-tumor properties, but they have different molecular targets and mechanisms of action compared to this compound .
Conclusion
This compound is a significant compound with diverse applications in scientific research, medicine, and industry. Its unique structure and biological activities make it a valuable subject of study for developing new therapeutic agents and understanding the mechanisms of triterpenoids.
Propriétés
Formule moléculaire |
C31H42O7 |
|---|---|
Poids moléculaire |
526.7 g/mol |
Nom IUPAC |
methyl (E)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoate |
InChI |
InChI=1S/C31H42O7/c1-16(11-18(32)12-17(2)27(37)38-8)19-13-24(36)31(7)26-20(33)14-22-28(3,4)23(35)9-10-29(22,5)25(26)21(34)15-30(19,31)6/h11,17,19-20,22,33H,9-10,12-15H2,1-8H3/b16-11+/t17?,19-,20+,22+,29+,30-,31+/m1/s1 |
Clé InChI |
LPWWIRLWNQPIDU-HKWKCILSSA-N |
SMILES isomérique |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)C(=O)OC |
SMILES canonique |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)





![5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one](/img/structure/B13412383.png)
![rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13412390.png)
![[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI)](/img/structure/B13412404.png)
![4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13412411.png)
![4-[4-[(Pentylamino)methyl]phenoxy]benzamide](/img/structure/B13412419.png)

